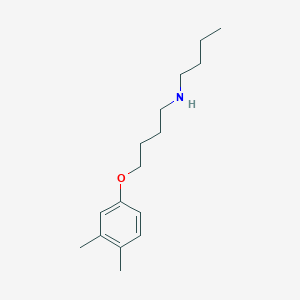
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine, also known as DMXB-A, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This chemical compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine selectively binds to the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, memory, and mood regulation.
Biochemical and Physiological Effects:
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, memory, and mood regulation. It has also been shown to reduce inflammation and oxidative stress in the brain, which are implicated in the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has several advantages for lab experiments, including its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. However, N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has some limitations for lab experiments, including its relatively low potency compared to other α7 nAChR agonists and its potential for off-target effects at higher doses.
Direcciones Futuras
There are several future directions for research on N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine. Another area of interest is the investigation of the potential therapeutic applications of N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders. Finally, further research is needed to elucidate the precise mechanisms of action of N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine and its effects on neurotransmitter systems and brain function.
Métodos De Síntesis
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine can be synthesized using a multi-step process starting with the reaction of 3,4-dimethylphenol with n-butylamine to form 4-(3,4-dimethylphenoxy)-1-butanamine. This intermediate is then reacted with 2-chloroethyl chloroformate to produce the final product, N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine.
Aplicaciones Científicas De Investigación
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
N-butyl-4-(3,4-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-10-17-11-6-7-12-18-16-9-8-14(2)15(3)13-16/h8-9,13,17H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFLZFKFKXJUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B5050073.png)
![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)
![propyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5050081.png)
![3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide](/img/structure/B5050084.png)
![4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5050092.png)
![1-[4-(2,3-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5050103.png)
![3,4-dimethoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050109.png)
![1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5050117.png)
![1-(4-methylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050120.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5050127.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5050145.png)
![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5050154.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5050156.png)